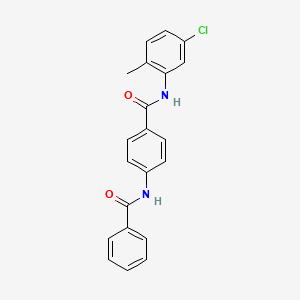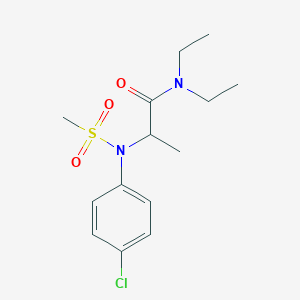![molecular formula C19H20ClN3O4 B4169703 1-[(4-chlorophenyl)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4169703.png)
1-[(4-chlorophenyl)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine
Overview
Description
1-[(4-chlorophenyl)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine is a compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential as a therapeutic agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. It has been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release and synaptic activity. It has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess antibacterial and antifungal activity against a variety of pathogens. It has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammatory disorders. It has also been investigated for its potential as a CNS depressant and anxiolytic agent.
Advantages and Limitations for Lab Experiments
1-[(4-chlorophenyl)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, which make it a versatile compound for testing. However, it also has some limitations. It is not very water-soluble, which can make it difficult to dissolve in certain experimental conditions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 1-[(4-chlorophenyl)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine. One potential area of research is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and pain. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological effects. Finally, more studies could be conducted to evaluate its safety and toxicity in animal models.
In conclusion, 1-[(4-chlorophenyl)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine is a compound with diverse biological activities that has potential as a therapeutic agent. Its synthesis method is well-established, and it has been extensively studied for its scientific research application. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent for the treatment of various diseases.
Scientific Research Applications
1-[(4-chlorophenyl)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, and analgesic properties. It has also been investigated for its potential as a central nervous system (CNS) depressant and anxiolytic agent.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-27-16-6-7-17(18(13-16)23(25)26)21-8-10-22(11-9-21)19(24)12-14-2-4-15(20)5-3-14/h2-7,13H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHYYJQLFQXVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4169621.png)
![N-[4-({[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4169638.png)
![N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4169644.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4169654.png)

![N-(2,4-dimethylphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4169688.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4169693.png)

![4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4169705.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4169707.png)
![4-{2-[(5-chloro-2-methoxyphenyl)amino]-1-methyl-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B4169715.png)
![2-(1-azepanylcarbonyl)-6-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4169720.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4169726.png)
![N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4169728.png)